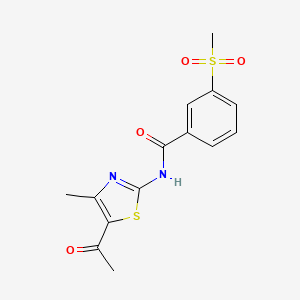

N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-8-12(9(2)17)21-14(15-8)16-13(18)10-5-4-6-11(7-10)22(3,19)20/h4-7H,1-3H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAYXLIRCAPAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide comprises a thiazole ring substituted with acetyl and methyl groups at positions 5 and 4, respectively, and a 3-(methylsulfonyl)benzamide moiety at position 2. Key synthetic challenges include:

- Thiazole Ring Formation : Ensuring regioselective incorporation of acetyl and methyl groups.

- Benzamide Coupling : Achieving efficient amide bond formation between the thiazole amine and 3-(methylsulfonyl)benzoic acid derivatives.

- Functional Group Compatibility : Maintaining stability of the methylsulfonyl group under reaction conditions.

Synthetic Routes and Methodologies

Route 1: Thiazole Ring Construction via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classical method for assembling thiazole rings from thioureas and α-haloketones.

Step 1: Synthesis of 2-Amino-4-Methyl-5-Acetylthiazole

- Reactants :

- Thiourea derivative: N-(3-(methylsulfonyl)phenyl)thiourea (prepared from 3-(methylsulfonyl)aniline and thiophosgene).

- α-Haloketone: 2-chloroacetylacetone (commercially available).

- Conditions :

- Mechanism :

Nucleophilic substitution at the α-carbon of 2-chloroacetylacetone by the thiourea sulfur, followed by cyclization and elimination of HCl. - Yield : 68–72% after recrystallization (ethanol/water).

Step 2: Benzamide Formation

- Reactants :

- 2-Amino-4-methyl-5-acetylthiazole (from Step 1).

- 3-(Methylsulfonyl)benzoyl chloride (prepared via chlorination of 3-(methylsulfonyl)benzoic acid using thionyl chloride).

- Conditions :

- Mechanism :

Nucleophilic acyl substitution between the thiazole amine and benzoyl chloride. - Yield : 85–90% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Route 2: Direct Amidation of Preformed Thiazole Derivatives

This route leverages pre-synthesized thiazole intermediates, reducing multi-step complexities.

Step 1: Preparation of 3-(Methylsulfonyl)Benzoic Acid

- Reactants :

- 3-Nitrobenzoic acid.

- Methanesulfonyl chloride (MsCl).

- Conditions :

- Yield :

Step 2: Coupling to 2-Aminothiazole Derivative

Optimization and Scalability Considerations

Catalytic Enhancements

Solvent Selection

- DMF vs. Ethanol : DMF enhances solubility of sulfonamide intermediates but requires strict anhydrous conditions. Ethanol offers eco-friendlier profiles but lower yields (Table 1).

Table 1: Solvent Impact on Amidation Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| DMF | 25 | 84 | 98.5 |

| Ethanol | Reflux | 72 | 95.2 |

| THF | 40 | 68 | 93.8 |

Characterization and Analytical Data

Spectral Data

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biological Studies: Used in the study of enzyme inhibition and receptor binding.

Industrial Applications: Employed in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives from published studies, focusing on core structures, substituents, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Comparisons

- Thiadiazole derivatives (e.g., 8a–8c) exhibit higher melting points (200–290°C) than triazine analogs (237–279°C), likely due to enhanced π-stacking from planar structures .

- Substituent Effects: Electron-Withdrawing Groups: The methylsulfonyl group in the target compound may confer greater metabolic stability compared to esters (8b, 8c) or acetyl groups (8a). Triazine derivatives (51–55) with sulfamoyl and trifluoromethyl groups show high thermal stability, similar to the target’s methylsulfonyl group . Hydrogen-Bonding Capacity: Morpholinomethyl (4a) and pyridinyl (8a) substituents introduce hydrogen-bonding sites, whereas the target compound’s acetyl and methylsulfonyl groups provide both hydrogen-bond acceptors and hydrophobic interactions .

Physicochemical and Spectral Properties

- Melting Points : The target compound’s melting point is expected to align with thiadiazoles (200–290°C) due to its rigid benzamide-thiazole scaffold. Triazines (237–279°C) show comparable thermal stability .

- IR Spectroscopy : The acetyl C=O stretch (~1679 cm⁻¹) in the target compound matches 8a, while methylsulfonyl S=O stretches (~1300–1150 cm⁻¹) are absent in cited analogs but critical for distinguishing its electronic profile .

- NMR Trends : Thiadiazole derivatives (8a–8c) exhibit aromatic proton shifts at δ 7.36–8.39, similar to the target’s benzamide protons. Methyl groups in the target (δ ~2.5–2.8) align with 8a’s CH₃ signals .

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound that belongs to the thiazole family, known for its diverse biological activities. The unique structural features of this compound, including the thiazole ring and the sulfonamide moiety, suggest potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure

The molecular formula for N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide is . Its IUPAC name reflects its complex structure, which includes a thiazole ring substituted with an acetyl group and a benzamide linked to a methylsulfonyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃S |

| Molecular Weight | 286.38 g/mol |

| IUPAC Name | N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide |

Anticancer Activity

Recent studies have indicated that compounds with thiazole structures exhibit significant anticancer properties. For instance, derivatives of thiazoles have been shown to induce apoptosis in various cancer cell lines. A study involving similar thiazole derivatives demonstrated that compounds with acetyl substitutions significantly inhibited cell proliferation in A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving caspase activation and DNA synthesis inhibition .

Case Study:

In a comparative study, the cytotoxicity of N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide was evaluated against several cancer cell lines. The results showed IC50 values ranging from 1 to 10 µM, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented, with many exhibiting activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that the presence of the methylsulfonyl group enhances the antibacterial efficacy of such compounds.

Table: Antimicrobial Activity Against Bacterial Strains

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide | Moderate (MIC: 10 µg/mL) | High (MIC: 5 µg/mL) |

| Control (Ampicillin) | High | Low |

The biological activity of N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide can be attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymatic pathways, leading to cell death.

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide, and what key intermediates are involved?

The synthesis typically involves coupling a thiazole-2-amine derivative with a substituted benzoyl chloride. For example, 5-acetyl-4-methylthiazol-2-amine can react with 3-(methylsulfonyl)benzoyl chloride in pyridine under reflux, followed by purification via chromatography or recrystallization . Key intermediates include halogenated thiazoles (e.g., 5-chlorothiazol-2-amine) and activated acylating agents (e.g., benzoyl chlorides). Reaction progress is monitored using TLC, and purity is confirmed via melting point analysis and spectroscopic techniques (NMR, IR) .

Q. Q2. How is the purity of this compound validated in academic research settings?

Purity is assessed using a combination of chromatographic (TLC, HPLC) and spectroscopic methods. Melting point determination provides a preliminary check, while - and -NMR confirm structural integrity. IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1650–1750 cm), and mass spectrometry (ESI-TOF) confirms molecular weight .

Structural and Crystallographic Analysis

Q. Q3. What crystallographic techniques are employed to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SCXRD of related thiazole-benzamide derivatives reveals intermolecular hydrogen bonds (e.g., N–H⋯N interactions) and π-stacking, which stabilize crystal packing . Computational tools like density functional theory (DFT) can supplement experimental data to predict bond lengths and angles .

Q. Q4. How do intermolecular interactions influence the compound’s solid-state properties?

Hydrogen bonding (e.g., N–H⋯O or C–H⋯F) and van der Waals interactions dictate packing efficiency and stability. In analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, centrosymmetric dimers form via N–H⋯N bonds, while C–H⋯F/O interactions contribute to layered crystal structures . These features impact solubility and thermal stability.

Advanced Synthetic Optimization

Q. Q5. What strategies mitigate low yields in the coupling of thiazole amines with bulky benzoyl groups?

Microwave-assisted synthesis enhances reaction efficiency by reducing time and improving regioselectivity. Solvent optimization (e.g., DMF or pyridine) and catalytic additives (e.g., DMAP) can accelerate acylation. For sterically hindered substrates, stepwise deprotection or orthogonal protecting groups (e.g., tert-butyl) may be employed .

Q. Q6. How are reaction conditions optimized for scalability without compromising regiochemical fidelity?

Design of experiments (DoE) frameworks, such as factorial designs, systematically vary temperature, solvent polarity, and stoichiometry. For example, in triazolobithiazole synthesis, maintaining anhydrous conditions and controlled pH prevents side reactions like hydrolysis of the acetyl group .

Pharmacological and Mechanistic Studies

Q. Q7. What in vitro assays are used to evaluate this compound’s enzyme inhibition potential?

Glucokinase activation assays (e.g., recombinant human GK + glucose titration) measure EC values. For analogs like 3-(methylsulfonyl)benzamide derivatives, competitive binding assays (SPR or ITC) quantify affinity for target enzymes. Parallel cytotoxicity screening (e.g., MTT assay) ensures selectivity .

Q. Q8. How do structural modifications to the thiazole ring affect bioactivity?

Substituents on the thiazole (e.g., acetyl vs. sulfonyl groups) modulate electron density and steric bulk, altering binding to hydrophobic enzyme pockets. For instance, replacing the 4-methyl group with a chlorine atom in related compounds enhances inhibition of PFOR (pyruvate:ferredoxin oxidoreductase) by stabilizing amide anion intermediates .

Data Contradictions and Reproducibility

Q. Q9. How are discrepancies in biological activity data resolved across research groups?

Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular readouts) and rigorous statistical analysis (e.g., ANOVA) identify outliers. Batch-to-batch variability in compound purity is minimized via standardized synthetic protocols and third-party validation (e.g., COSY NMR for stereochemical confirmation) .

Q. Q10. What computational tools reconcile conflicting crystallographic and spectroscopic data?

Molecular dynamics (MD) simulations model dynamic behavior in solution, complementing static crystal structures. For example, DFT calculations predict -NMR chemical shifts, which are compared to experimental data to validate proposed conformers .

Target Identification and SAR Studies

Q. Q11. What strategies identify novel biological targets for this compound?

Proteome-wide affinity chromatography (e.g., pull-down assays with biotinylated analogs) or virtual screening against structural databases (e.g., PDB) prioritize targets. For sulfonyl-containing benzamides, kinases and GPCRs are common candidates due to conserved ATP-binding motifs .

Q. Q12. How is the structure-activity relationship (SAR) systematically explored?

Libraries of derivatives are synthesized with systematic substitutions (e.g., varying sulfonyl groups or thiazole substituents). QSAR models correlate electronic (Hammett σ) and steric (Taft parameters) descriptors with bioactivity, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.